3-(((4-Phenylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
Description
3-(((4-Phenylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a complex organic compound that features a thiazole ring, a spirocyclic structure, and a dioxaspiro moiety.
Properties
IUPAC Name |
3-[[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c22-16-14(17(23)25-19(24-16)9-5-2-6-10-19)11-20-18-21-15(12-26-18)13-7-3-1-4-8-13/h1,3-4,7-8,11-12H,2,5-6,9-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBFTUNJHIKUGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC(=O)C(=CNC3=NC(=CS3)C4=CC=CC=C4)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((4-Phenylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves the reaction of aldehyde derivatives with 5-phenylthiazol-2-amine in the presence of a catalyst such as triethylamine acetate (TEAA) at room temperature. Triethylphosphite is then added to the mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(((4-Phenylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
3-(((4-Phenylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions including:
- Oxidation : Utilizing reagents like potassium permanganate to yield carboxylic acids.
- Reduction : Employing sodium borohydride to produce alcohols.
- Substitution : Replacing functional groups with halogens or nucleophiles.
Biology
The compound has shown significant promise as an antimicrobial agent , effective against both Gram-positive and Gram-negative bacteria. Its antimicrobial properties make it a candidate for developing new antibiotics, addressing the growing concern of antibiotic resistance in clinical settings .
Medicine
In medicinal chemistry, the compound's unique structure allows it to interact with biological targets effectively. Preliminary studies indicate potential applications in treating infections caused by resistant bacterial strains. Its ability to inhibit bacterial growth suggests that it could be utilized in formulating new therapeutic agents against infections that are currently difficult to treat .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains using standard disc diffusion methods. Results indicated a significant zone of inhibition compared to control samples, suggesting its potential as an effective antimicrobial agent.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to explore the binding affinity of this compound with key bacterial enzymes. The results demonstrated favorable interactions with target sites, supporting its role as a lead compound for further drug development aimed at combating resistant bacterial strains .
Mechanism of Action
The mechanism by which 3-(((4-Phenylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione exerts its effects involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. This is facilitated by the thiazole moiety, which is known for its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
5-Phenylthiazol-2-amine: Shares the thiazole moiety and exhibits similar antimicrobial properties.
Coumarylthiazole derivatives: These compounds also contain thiazole rings and have shown antimicrobial activity.
Uniqueness
3-(((4-Phenylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is unique due to its spirocyclic structure, which imparts specific chemical properties that enhance its stability and reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
The compound 3-(((4-Phenylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione represents a novel class of bioactive molecules with potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological assays that elucidate its efficacy against different diseases.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Thiazole Moiety : The thiazole ring is synthesized through a reaction involving phenyl isothiocyanate and appropriate amino compounds.
- Spiro Compound Formation : The dioxaspiro structure is formed via cyclization reactions that create the spiro linkage characteristic of this compound.
- Final Coupling : The final product is obtained through condensation reactions that link the thiazole and spiro components.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : In vitro assays have shown efficacy against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cells.
- Mechanism of Action : The compound induces apoptosis in cancer cells, likely through the activation of intrinsic apoptotic pathways and modulation of cell cycle progression .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have been well documented:
- Bacterial Inhibition : Compounds derived from thiazole structures have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have been reported to outperform standard antibiotics like ampicillin in terms of minimum inhibitory concentration (MIC) .
- Fungal Resistance : The compound also exhibits antifungal activity, with specific derivatives showing effectiveness against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study 1: Anticancer Efficacy
A recent study evaluated a series of thiazole derivatives, including those structurally related to our compound. The results indicated that these compounds significantly inhibited cell proliferation in cancer cell lines with IC50 values ranging from 10 to 30 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | HTC-116 | 15 |
| B | HepG-2 | 20 |
| C | MCF7 | 25 |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thiazole-based compounds. The study reported that several derivatives exhibited MIC values lower than those of conventional antibiotics against various bacterial strains.
| Compound | Bacteria | MIC (µM) |
|---|---|---|
| D | S. aureus | 50 |
| E | E. coli | 75 |
| F | P. aeruginosa | 100 |
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-(((4-Phenylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione?
Answer:
The synthesis typically involves a condensation reaction between 4-phenylthiazol-2-amine and a spirocyclic diketone precursor (e.g., 1,5-dioxaspiro[5.5]undecane-2,4-dione). A reflux setup in absolute ethanol with catalytic glacial acetic acid (5 drops per 0.001 mol substrate) is recommended to facilitate imine formation. Post-reaction, solvent removal under reduced pressure and recrystallization from a DMF–EtOH (1:1) mixture yield purified product . Optimize stoichiometry (1:1 molar ratio) and monitor reaction progress via TLC.
Basic: How can the molecular structure of this compound be confirmed experimentally?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For the analogous compound 3-(2-Furylmethylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, SC-XRD revealed triclinic crystal symmetry (space group P1) with lattice parameters a=7.0634 Å, b=9.5103 Å, c=10.183 Å, and angles α=64.91°, β=82.38°, γ=84.76° . Complement with H/C NMR to verify proton environments and carbonyl/amine functional groups.
Advanced: What mechanistic insights explain the formation of the spirocyclic core during synthesis?
Answer:
The spirocyclic system arises from a tandem cyclization-condensation mechanism. For analogous thiourea derivatives, cyclization under acidic conditions (e.g., HCl in ethanol) promotes intramolecular nucleophilic attack, forming six-membered oxadiazinane or triazinane rings . Computational studies (DFT) are advised to map transition states and energy barriers for the spiro-ring closure.
Advanced: How can researchers evaluate the hydrolytic stability of the 1,5-dioxaspiro[5.5]undecane moiety?
Answer:
Conduct accelerated stability testing under varying pH (1–13), temperature (25–60°C), and humidity (40–75% RH). Monitor degradation via HPLC-UV/Vis, tracking the disappearance of the parent compound and emergence of hydrolysis byproducts (e.g., diketone or amine fragments). For environmental stability, follow protocols from Project INCHEMBIOL, which assesses abiotic transformations in simulated soil/water matrices .
Advanced: How should contradictory data on synthetic yields or purity be resolved?
Answer:
Contradictions often stem from variable reaction conditions. For example:
- Catalyst: Glacial acetic acid () vs. amine bases ( ) alters protonation states and reaction kinetics.
- Solvent polarity: Ethanol (low polarity) may favor imine formation, while DMF (high polarity) aids solubility but risks side reactions.
Use Design of Experiments (DoE) to systematically test variables (temperature, solvent, catalyst). Validate purity via HPLC-MS and elemental analysis .
Basic: What spectroscopic techniques are critical for functional group analysis?
Answer:
- FTIR: Identify carbonyl stretches (~1750 cm for diones) and C=N imine vibrations (~1640 cm).
- H NMR: Detect sp hybridized protons (δ 6.5–8.5 ppm for aromatic thiazole) and methylene protons (δ 4.0–5.0 ppm) .
- UV-Vis: Assess π→π* transitions in the thiazole ring (λ~270–300 nm).
Advanced: What strategies are recommended for studying this compound’s biological activity?
Answer:
Adopt methodologies from related thiazole derivatives:
- In vitro enzyme inhibition: Screen against kinases or cyclooxygenases using fluorometric assays.
- Antimicrobial activity: Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria.
- Cytotoxicity: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
Advanced: How can computational modeling aid in optimizing this compound’s pharmacological profile?
Answer:
- Docking studies: Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2 or EGFR).
- QSAR modeling: Corrogate electronic (HOMO/LUMO) and steric (logP) descriptors with bioactivity data.
- MD simulations: Assess conformational stability of the spirocyclic core in aqueous/lipid bilayers .
Basic: What purification techniques are optimal for isolating this compound?
Answer:
- Recrystallization: Use a DMF–EtOH (1:1) mixture to remove unreacted amines or diketones.
- Column chromatography: Employ silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) as eluent.
- HPLC: Apply a C18 column with acetonitrile/water (70:30) for high-purity isolation .
Advanced: How can researchers address discrepancies in reported crystal packing or polymorphism?
Answer:
Polymorphism may arise from solvent choice (e.g., ethanol vs. DMF). For the furyl analog, SC-XRD confirmed a triclinic lattice with intermolecular C–H···O interactions stabilizing the packing . Compare powder XRD patterns of batches and employ variable-temperature XRD to identify phase transitions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
